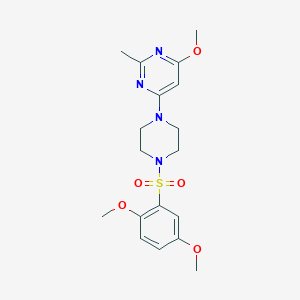![molecular formula C22H23ClN4O3 B2427645 5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1022903-79-2](/img/structure/B2427645.png)
5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. Based on its structure, it contains functional groups such as amide, chloro, and methoxy groups . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, molecular weight, and solubility, would be determined by its specific structure .
Aplicaciones Científicas De Investigación
Cytotoxicity and Anticancer Activity
- Synthesis and Cytotoxic Activity : This compound is involved in the synthesis of 5-amino-N-aryl-1H-pyrazoles, which have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for cancer treatment research (Hassan, Hafez, & Osman, 2014).
- Antiproliferative Effects on Cancer Cells : Derivatives of this compound have shown antiproliferative activities against melanoma cells and hematopoietic cell lines, with some compounds exhibiting potent activities comparable to standard treatments (Kim et al., 2011).
Chemical Synthesis and Reactions
- Chemical Synthesis and Structural Analysis : Studies on the synthesis and reaction of similar pyrazole derivatives have been conducted, contributing to our understanding of their chemical properties and potential applications in various fields (Khutova et al., 2013).
- Hydrogen-Bonded Chains and Aggregates : Investigations into the molecular structures of related compounds have revealed the formation of hydrogen-bonded chains and aggregates, which is significant for understanding their chemical behavior and potential applications (Abonía et al., 2007).
Potential Antipsychotic Agents
- Novel Antipsychotic Agents : This chemical framework has been explored for the development of potential antipsychotic agents, particularly those that do not interact with dopamine receptors, offering new avenues for psychiatric medication research (Wise et al., 1987).
Serotonin Receptor Antagonists
- Serotonin Receptor Binding : Derivatives of this compound have been evaluated for their binding affinity to serotonin receptors, aiding in the development of drugs targeting these receptors (Kuroita, Sakamori, & Kawakita, 1996).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-phenylethyl]-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-14-18(20(23)27(2)26-14)21(28)25-19(16-7-5-4-6-8-16)22(29)24-13-15-9-11-17(30-3)12-10-15/h4-12,19H,13H2,1-3H3,(H,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOLLSGXXWFPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

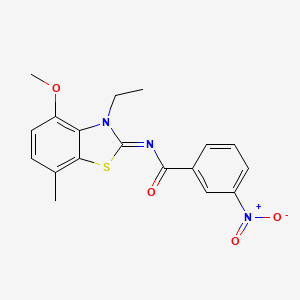
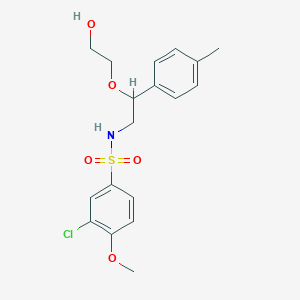
![N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide](/img/structure/B2427564.png)

![N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2427568.png)
![1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2427572.png)
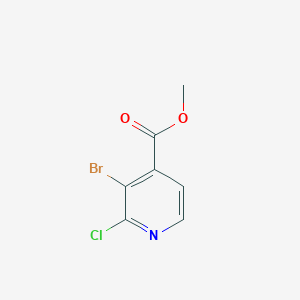
![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2427576.png)
![N-phenyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2427577.png)
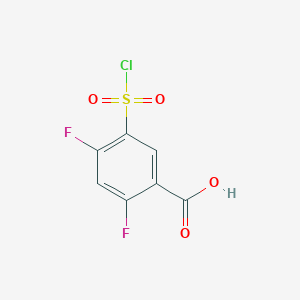
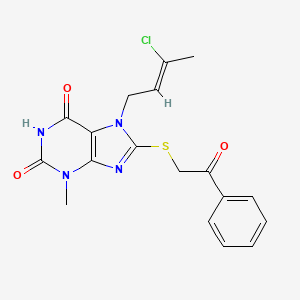
![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2427583.png)
amino}propanoyl)urea](/img/structure/B2427584.png)
